molecular formula C14H18ClN3O2 B12466830 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide

Katalognummer: B12466830
Molekulargewicht: 295.76 g/mol
InChI-Schlüssel: OYAUDXLAOHHHAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a carbonyl group, and a cyclohexylhydrazinecarboxamide moiety, making it a versatile molecule in various chemical reactions and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide typically involves the reaction of 3-chlorobenzoyl chloride with N-cyclohexylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The final product is typically isolated through filtration, washing, and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an ionophore, altering the permeability of cellular membranes to ions, which can disrupt normal cellular functions. This property is particularly useful in studies related to mitochondrial function and oxidative phosphorylation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which allow it to interact with a wide range of biological targets.

Eigenschaften

Molekularformel

C14H18ClN3O2

Molekulargewicht

295.76 g/mol

IUPAC-Name

1-[(3-chlorobenzoyl)amino]-3-cyclohexylurea

InChI

InChI=1S/C14H18ClN3O2/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,17,19)(H2,16,18,20)

InChI-Schlüssel

OYAUDXLAOHHHAK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.